Benzaldehyde, 3,4-dihydroxy-2-methoxy-

Vue d'ensemble

Description

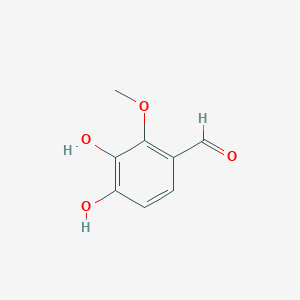

3,4-Dihydroxy-2-methoxybenzaldehyde: is an organic compound with the molecular formula C8H8O4 It is a derivative of benzaldehyde, characterized by the presence of two hydroxyl groups and one methoxy group attached to the benzene ring5-methoxyprotocatechualdehyde and is commonly used in various chemical and biological research applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 3,4-Dihydroxy-2-methoxybenzaldehyde can be synthesized through several methods. One common method involves the reaction of 5-iodovanillin with sodium hydroxide and copper sulfate solution . The reaction conditions typically include heating the mixture to facilitate the formation of the desired product.

Industrial Production Methods: In industrial settings, the production of 3,4-dihydroxy-2-methoxybenzaldehyde may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.

Analyse Des Réactions Chimiques

Types of Reactions: 3,4-Dihydroxy-2-methoxybenzaldehyde undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the aldehyde group to an alcohol group.

Substitution: Electrophilic aromatic substitution reactions can occur, where the methoxy and hydroxyl groups influence the reactivity of the benzene ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include and .

Reduction: Reducing agents such as or are typically used.

Substitution: Reagents like or can be used for halogenation reactions under acidic conditions.

Major Products Formed:

Oxidation: Formation of .

Reduction: Formation of .

Substitution: Formation of various substituted benzaldehyde derivatives depending on the substituent introduced.

Applications De Recherche Scientifique

3,4-Dihydroxy-2-methoxybenzaldehyde has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential antioxidant properties and its role in various biological pathways.

Medicine: Research is ongoing to explore its potential therapeutic effects, including anti-inflammatory and anticancer properties.

Industry: It is used in the production of fragrances, flavors, and other fine chemicals.

Mécanisme D'action

The mechanism of action of 3,4-dihydroxy-2-methoxybenzaldehyde involves its interaction with various molecular targets and pathways:

Antioxidant Activity: The hydroxyl groups can donate hydrogen atoms to neutralize free radicals, thereby exhibiting antioxidant properties.

Enzyme Inhibition: The compound can inhibit certain enzymes involved in oxidative stress and inflammation, contributing to its potential therapeutic effects.

Comparaison Avec Des Composés Similaires

Vanillin (4-hydroxy-3-methoxybenzaldehyde): Similar structure but with a hydroxyl group at the para position relative to the aldehyde group.

3,4-Dimethoxybenzaldehyde: Lacks the hydroxyl groups present in 3,4-dihydroxy-2-methoxybenzaldehyde.

2-Hydroxy-4-methoxybenzaldehyde: Differently substituted benzaldehyde with hydroxyl and methoxy groups at different positions.

Uniqueness: 3,4-Dihydroxy-2-methoxybenzaldehyde is unique due to the presence of both hydroxyl and methoxy groups on the benzene ring, which significantly influences its chemical reactivity and biological activity compared to its analogs.

Activité Biologique

Benzaldehyde, 3,4-dihydroxy-2-methoxy-, also known as a derivative of vanillin, exhibits significant biological activities that make it a compound of interest in various fields, including pharmacology and biochemistry. This article reviews the compound's biological properties, focusing on its antioxidant, antibacterial, and antiproliferative activities.

Chemical Structure and Properties

Benzaldehyde, 3,4-dihydroxy-2-methoxy- has a molecular formula of and features hydroxyl (-OH) and methoxy (-OCH₃) groups that contribute to its reactivity and biological activity. The presence of these functional groups enhances its potential as a bioactive compound.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties . Antioxidants are crucial in combating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders.

- Mechanism of Action : The antioxidant activity is attributed to the ability of the hydroxyl groups to donate electrons and neutralize free radicals. Studies have shown that compounds with similar structures can effectively scavenge reactive oxygen species (ROS), thereby reducing oxidative damage in cells .

- Quantitative Assessment : In vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay are commonly employed to evaluate antioxidant capacity. Benzaldehyde derivatives have demonstrated strong radical scavenging abilities, with IC50 values indicating effective concentrations for antioxidant activity .

Antibacterial Activity

Benzaldehyde, 3,4-dihydroxy-2-methoxy- has shown promising antibacterial effects against various bacterial strains.

- Target Bacteria : Notably, it has been tested against Gram-positive bacteria such as Enterococcus faecalis, demonstrating a minimum inhibitory concentration (MIC) of 8 μM . This suggests that the compound may be effective in treating infections caused by resistant bacterial strains.

- Comparative Efficacy : When compared to standard antibacterial agents, the compound's efficacy highlights its potential as an alternative or complementary therapeutic agent in combating bacterial infections .

Antiproliferative Activity

The antiproliferative effects of Benzaldehyde, 3,4-dihydroxy-2-methoxy- have been evaluated in various cancer cell lines.

- Cell Line Studies : Studies indicate that this compound can inhibit cell proliferation in cancer cell lines such as MCF-7 (breast cancer) with IC50 values ranging from 3.1 to 8.7 μM . This suggests selective cytotoxicity towards cancer cells while sparing normal cells.

- Mechanistic Insights : The mechanism behind its antiproliferative activity may involve the induction of apoptosis and cell cycle arrest. Further studies are needed to elucidate the precise pathways affected by this compound.

Case Studies and Research Findings

Several studies have explored the biological activities associated with Benzaldehyde derivatives:

Propriétés

IUPAC Name |

3,4-dihydroxy-2-methoxybenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O4/c1-12-8-5(4-9)2-3-6(10)7(8)11/h2-4,10-11H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGHQMCJKHUKPOJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1O)O)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60479950 | |

| Record name | Benzaldehyde, 3,4-dihydroxy-2-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60479950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24006-29-9 | |

| Record name | Benzaldehyde, 3,4-dihydroxy-2-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60479950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.